norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid
Brand Name: Vulcanchem
CAS No.: 108340-69-8
VCID: VC0011709
InChI: InChI=1S/C13H21N3O6/c1-3-4-8(14)12(19)22-13(20)9(15)7-16-10(17)5-6-11(18)21-2/h5-6,8-9H,3-4,7,14-15H2,1-2H3,(H,16,17)/b6-5+/t8-,9-/m0/s1
SMILES: CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N
Molecular Formula: C13H21N3O6
Molecular Weight: 315.32 g/mol

norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid

CAS No.: 108340-69-8

Main Products

VCID: VC0011709

Molecular Formula: C13H21N3O6

Molecular Weight: 315.32 g/mol

norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid - 108340-69-8

CAS No. 108340-69-8
Product Name norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid
Molecular Formula C13H21N3O6
Molecular Weight 315.32 g/mol
IUPAC Name [(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoyl] (2S)-2-aminopentanoate
Standard InChI InChI=1S/C13H21N3O6/c1-3-4-8(14)12(19)22-13(20)9(15)7-16-10(17)5-6-11(18)21-2/h5-6,8-9H,3-4,7,14-15H2,1-2H3,(H,16,17)/b6-5+/t8-,9-/m0/s1
Standard InChIKey UIRYEXFXYYEJGD-MUNZNRDXSA-N
Isomeric SMILES CCC[C@@H](C(=O)OC(=O)[C@H](CNC(=O)/C=C/C(=O)OC)N)N
SMILES CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N
Canonical SMILES CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N
Synonyms norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid
NVA-FMDP
PubChem Compound 6439164
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator